3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine
Description
3-(2-Ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine is a benzothiazole-derived heterocyclic compound characterized by:
- Core structure: A benzo[d]thiazole ring system fused with an imine group at position 2.
- Substituents:
- A 2-ethoxyethyl group at position 3.
- Methoxy groups at positions 5 and 6 on the benzothiazole ring.
Properties
IUPAC Name |
3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-4-18-6-5-15-9-7-10(16-2)11(17-3)8-12(9)19-13(15)14/h7-8,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBEIVRGGNHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-5,6-dimethoxybenzothiazole with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Overview
3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine is a heterocyclic compound belonging to the benzothiazole family. This compound exhibits a range of biological activities and has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its diverse applications, which include antimicrobial, antifungal, and anticancer properties.
The biological activity of this compound has been the focus of numerous studies. The compound has shown promise in several areas:
1. Antimicrobial Activity:
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial effects. For instance, a study found that similar compounds demonstrated activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics like linezolid .
2. Antifungal Properties:
The compound also displays antifungal activity. Studies have evaluated its efficacy against various fungal strains, showing promising results that suggest its potential as a therapeutic agent in treating fungal infections.
3. Anticancer Potential:
The anticancer activity of this compound has been investigated through in vitro studies on different cancer cell lines. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G1/S phase. The IC50 values for similar compounds against breast cancer cell lines (e.g., MCF-7) have been reported in the low micromolar range, indicating potent cytotoxicity.
Synthesis and Production
The synthesis of this compound typically involves the condensation reaction between 2-amino-5,6-dimethoxybenzothiazole and 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. This reaction is generally conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures to enhance product yield.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| Condensation | 2-amino-5,6-dimethoxybenzothiazole + 2-ethoxyethyl bromide | DMF, Potassium carbonate, Elevated temperature |
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains with MIC values lower than traditional antibiotics .
Case Study 2: Cytotoxic Effects
In a comparative study assessing cytotoxic effects on various cancer cell lines, this compound showed a notable reduction in cell viability at concentrations above 10 µM. Such findings underscore its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituent variations are summarized below:
Key Observations :
Physicochemical and Spectral Properties
Comparative spectral data for select analogs:
Biological Activity
3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine (CAS Number: 946256-93-5) is a heterocyclic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structure of this compound features a thiazole ring fused with a benzene ring, which is further substituted with ethoxyethyl and dimethoxy groups, contributing to its unique chemical properties and biological activities.
- Molecular Formula : C₁₈H₁₉N₂O₄S
- Molecular Weight : 391.4 g/mol
- Structural Characteristics : The presence of methoxy groups and an ethoxyethyl substituent enhances the lipophilicity and possibly the bioavailability of the compound.
Synthesis
The synthesis of this compound typically involves the condensation of 2-amino-5,6-dimethoxybenzothiazole with 2-ethoxyethyl bromide in the presence of a base like potassium carbonate. This reaction is generally carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate product formation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[d]thiazole have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) . In vitro studies indicate that compounds with similar structural motifs exhibit IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6i | MCF-7 | 12.5 | |
| Compound 6j | MCF-7 | 15.0 | |
| This compound | Various | Not yet reported | N/A |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G1/S phase, preventing further proliferation.
- Modulation of Signaling Pathways : Compounds within this class may interfere with key signaling pathways involved in tumor growth and survival .
Case Studies
In a recent study focusing on benzo[d]thiazole derivatives, researchers synthesized several new compounds and evaluated their cytotoxicity against human breast cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like tamoxifen, highlighting their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine, and what are the critical reaction parameters?
- The compound can be synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide. Key conditions include maintaining a temperature of 0–5°C during initial mixing, followed by reflux to complete the reaction. Yields typically range from 60% to 75%, depending on substituent effects .
- Methodological Insight : Optimize stoichiometry (e.g., 1:1 molar ratio of thiourea to diazonium salt) and base strength (sodium tert-butoxide) to minimize side reactions. Monitor progress via TLC with n-hexane:ethyl acetate (3:1) as the eluent .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Primary Techniques :
- FT-IR : Identifies functional groups (e.g., C=N imine stretch at ~1595 cm⁻¹ and NH at ~3306 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms aromatic proton environments (δ 7.03–7.67 ppm for Ar–H) and carbon backbone .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
- Quality Control : Use HPLC or mass spectrometry for purity assessment, especially when scaling up .
Q. What are the documented biological or pharmacological properties of benzothiazole-imine derivatives?
- While direct data on this compound is limited, structurally related benzothiazoles exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. For example, derivatives with methoxy substituents show enhanced binding to biological targets like cyclooxygenase-2 (COX-2) .
- Screening Protocol : Begin with in vitro assays (e.g., MIC for antimicrobial activity) followed by molecular docking to predict target interactions .
Advanced Research Questions
Q. How can reaction yields be improved during large-scale synthesis, and what are common pitfalls?
- Yield Optimization :
- Temperature Control : Precise cooling (0–5°C) during diazonium salt addition reduces decomposition .
- Solvent Selection : Acetone or DMF enhances solubility of intermediates, improving reaction homogeneity .
- Pitfalls :
- Diazonium salt instability: Prepare in situ and use immediately.
- Side reactions: Avoid excess base to prevent hydrolysis of the imine group .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Case Study : Discrepancies in ¹³C NMR signals may arise from tautomerism in the imine moiety.
- Resolution Strategies :
- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .
- Compare with crystallographic data (if available) or computational models (DFT calculations) .
Q. What in silico approaches are effective for predicting the compound’s bioactivity and toxicity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinases or GPCRs .
- ADMET Prediction : Tools like SwissADME or ProTox-II evaluate pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks .
Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?
- Substituent Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
